Hydroxysimazine

Environmental fate Soil persistence Triazine degradation

Hydroxysimazine is the dominant persistent residue of simazine, exceeding parent levels by ≥40x after 28-40 months. This certified reference standard ensures accurate quantification in aged soil and water matrices. With distinct chromatographic (Rf 0.55 vs. 0.9) and immunoassay profiles (67% cross-reactivity vs. hydroxyatrazine), it is irreplaceable for regulatory compliance. Procure for GC-MS, HPLC, or ELISA method development.

Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
CAS No. 2599-11-3
Cat. No. B165074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysimazine
CAS2599-11-3
Synonyms4,6-Bis(ethylamino)-2-hydroxy-s-triazine, Simazine-2-hydroxy, 2-hydroxy-4,6-bis(ethylamino)-
Molecular FormulaC7H13N5O
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCNC1=NC(=O)N=C(N1)NCC
InChIInChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13)
InChIKeyYQIXRXMOJFQVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxysimazine (CAS 2599-11-3): Procurement and Selection Guide for the Simazine Hydroxy Metabolite Reference Standard


Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-1,3,5-triazine; CAS 2599-11-3) is the primary hydroxylated metabolite of the s-triazine herbicide simazine, formed via microbial and plant-mediated dechlorination in environmental systems [1]. As a diamino-1,3,5-triazine derivative, it is functionally distinguished from its parent herbicide by the substitution of the chlorine atom at the 2-position with a hydroxyl group, a structural change that fundamentally alters its environmental persistence profile, bioactivity, and analytical detection requirements [2]. This compound is procured predominantly as an analytical reference standard for environmental monitoring of simazine contamination, as a research tool for degradation pathway studies, and as a critical calibrant for immunoassay and chromatographic method development targeting hydroxy-s-triazines in water and soil matrices [1].

Why Hydroxysimazine Cannot Be Substituted with Simazine or Hydroxyatrazine in Environmental Fate and Analytical Applications


Substitution of hydroxysimazine with simazine or hydroxyatrazine is analytically and environmentally invalid. Simazine, bearing a chloro substituent at the 2-position, exhibits fundamentally different chromatographic retention behavior (Rf 0.9 vs. 0.55 for hydroxysimazine), distinct mass spectral fragmentation patterns, and divergent immunoassay recognition profiles compared to its hydroxylated metabolite [1]. Hydroxyatrazine, while sharing the hydroxyl substitution motif, differs in its N-alkyl side-chain composition (isopropyl/ethyl vs. ethyl/ethyl), resulting in differential monoclonal antibody cross-reactivity (67% for hydroxysimazine relative to hydroxyatrazine) that precludes interchangeable use as a calibrant in ELISA-based detection systems [2]. Furthermore, the environmental persistence disparity between simazine and hydroxysimazine—where residue levels of the latter exceed those of the parent by a factor of ≥40 at 28-40 months post-application—renders any attempt to model long-term soil contamination using simazine alone fundamentally inadequate for regulatory compliance and risk assessment [3].

Hydroxysimazine (CAS 2599-11-3): Quantified Differentiation Evidence for Procurement Decision-Making


Soil Environmental Persistence: Hydroxysimazine vs. Parent Simazine (≥40× Higher Residue Levels at 28-40 Months)

In a 7-9 year field study involving annual simazine application at 4.5 kg/ha to orchard sandy loam soil, hydroxysimazine exhibited substantially slower degradation kinetics than its parent compound. At 40 months post-application in orchard A, and 28 months post-application in orchard B, hydroxysimazine residue levels were at least 40 times greater than corresponding simazine residues [1]. No metabolites other than hydroxysimazine were detected, establishing it as the dominant long-term soil residue species [1].

Environmental fate Soil persistence Triazine degradation Residue monitoring

Immunoassay Cross-Reactivity: Hydroxysimazine (67%) vs. Hydroxyatrazine (100% Reference) in Monoclonal Antibody ELISA

A monoclonal antibody-based competitive ELISA developed for hydroxy-s-triazine detection in water demonstrated differential recognition among structurally related hydroxylated metabolites. Using hydroxyatrazine as the reference analyte (100% cross-reactivity), the assay exhibited 67% cross-reactivity toward hydroxysimazine and 148% toward hydroxypropazine [1]. This differential binding affinity reflects the distinct N-alkyl substitution patterns: ethyl/ethyl for hydroxysimazine versus isopropyl/ethyl for hydroxyatrazine and isopropyl/isopropyl for hydroxypropazine [1].

Immunoassay ELISA Cross-reactivity Water quality monitoring

Herbicidal Bioactivity Loss: Hydroxysimazine vs. Parent Simazine (Detoxified Metabolite)

Hydroxylation of simazine at the 2-position abolishes herbicidal activity. Hydroxysimazine has been explicitly characterized as a herbicidally inactive metabolite of simazine, formed via enzymatic conversion in tolerant plants including corn seedlings [1]. The parent compound simazine functions as a photosystem II inhibitor by binding to the D1 protein; the replacement of chlorine with a hydroxyl group eliminates this inhibitory capacity [1].

Herbicide metabolism Detoxification Plant biochemistry Environmental toxicology

Chromatographic Retention Differentiation: Hydroxysimazine (Rf 0.55) vs. Simazine (Rf 0.9) in Plant Metabolism Studies

In thin-layer chromatographic analysis of corn seedling metabolism, simazine and hydroxysimazine exhibit markedly different retention factors. Simazine demonstrates an Rf value of approximately 0.9, whereas hydroxysimazine migrates to an Rf of approximately 0.55 under identical conditions [1]. Three days following exposure, less than 10% of absorbed simazine remained as parent herbicide, with hydroxysimazine representing a major metabolic fraction [1].

Chromatography Metabolite identification TLC Plant uptake

Regulatory and Analytical Reference Standard Availability: Hydroxysimazine as Certified Impurity Standard

Hydroxysimazine is commercially available as a fully characterized analytical reference standard compliant with pharmacopeial guidelines (USP/EP), specifically designated as a simazine impurity reference material [1]. It is supplied as an analytical standard in 25 mg ampules with Certificates of Analysis detailing suitable instrumental techniques and traceability information . This formal standardization distinguishes hydroxysimazine from other hydroxy-s-triazines that may lack equivalent certified reference material availability.

Reference standard Pharmaceutical impurity Analytical method validation Regulatory compliance

Hydroxysimazine (CAS 2599-11-3): Validated Application Scenarios for Research and Industrial Procurement


Environmental Monitoring Laboratories: Long-Term Soil Contamination Assessment

Laboratories conducting regulatory soil monitoring for historical simazine application sites should prioritize hydroxysimazine as the primary analytical target. Field evidence demonstrates that hydroxysimazine residue levels exceed simazine by a factor of ≥40 at 28-40 months post-application, establishing it as the dominant persistent residue species [1]. Procurement of certified hydroxysimazine reference standards is essential for accurate quantification in GC, HPLC, and LC-MS/MS methods targeting aged soil contamination.

Water Quality Testing Facilities: ELISA-Based Screening Method Calibration

Water testing facilities employing immunoassay screening for hydroxy-s-triazines must use hydroxysimazine-specific calibrants rather than substituting hydroxyatrazine standards. Monoclonal antibody ELISA data shows 67% cross-reactivity for hydroxysimazine relative to hydroxyatrazine [1]. Use of hydroxyatrazine calibrants will underestimate hydroxysimazine concentrations, potentially leading to false-negative screening results for drinking water compliance relative to EU 0.1 μg/L limits [1].

Pesticide Metabolism Research: Plant Detoxification Pathway Studies

Investigators studying simazine metabolism and detoxification in crop plants require pure hydroxysimazine reference material to validate metabolite identification. Chromatographic differentiation (Rf 0.55 for hydroxysimazine vs. 0.9 for simazine) and the confirmed loss of herbicidal activity define hydroxysimazine as the detoxification endpoint in tolerant species [1]. Procurement supports metabolite confirmation via co-chromatography with authentic standards and mass spectral library matching.

Analytical Method Development: Hydroxy-s-Triazine Multi-Residue Analysis

Analytical chemists developing HPLC, GC-MS, or SPE-HPLC-DAD methods for triazine degradation products in surface water and groundwater require hydroxysimazine as a discrete calibrant within multi-analyte panels. Methods validated for atrazine, simazine, and their major dealkylated and hydroxylated degradation products (including hydroxysimazine) confirm that these compounds retain detectable activity and must be individually resolved and quantified [1]. Hydroxysimazine's distinct polarity and retention behavior necessitates inclusion as a separate standard rather than relying on structurally related surrogates.

Technical Documentation Hub

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